molecular formula C12H13N3O2 B186647 ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate CAS No. 1572-11-8

ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate

Cat. No. B186647
CAS RN: 1572-11-8
M. Wt: 231.25 g/mol
InChI Key: JRUYBHHBBGZBGS-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate is a type of pyrazole derivative. Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . They consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .


Synthesis Analysis

The synthesis of pyrazole derivatives has been a topic of interest for many researchers. Traditional procedures used in the synthesis of pyrazoles have been discussed in various studies . An efficient method to obtain similar compounds has been outlined using condensation reactions .


Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .


Chemical Reactions Analysis

Pyrazoles display innumerable chemical, biological, agrochemical, and pharmacological properties . They are found in naturally occurring compounds and also display a broad range of biological activities .


Physical And Chemical Properties Analysis

Ethyl pyrazole-4-carboxylate is described as a white to pale yellow crystalline powder . More specific physical and chemical properties would require further experimental analysis.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate has been a subject of interest in the field of organic synthesis and chemical research. For instance, Yue et al. (2010) synthesized this compound using a one-pot reaction method, leading to the creation of new compounds with pyrazole and 1,3,4-thiadiazole connected by an amido bond. These compounds were evaluated for their auxin activities and potential antiblastic properties to wheat gemma (Yue et al., 2010). Similarly, Ghozlan et al. (2014) diazotized the synthesized ethyl 3-amino-5-phenylpyrazole-4-carboxylate and coupled it with various reagents to afford different pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles, elucidating their structures and discussing mechanisms (Ghozlan et al., 2014).

Applications in Corrosion Inhibition

Dohare et al. (2017) explored the use of pyrazole derivatives, including ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate, as corrosion inhibitors for mild steel, which is significant for industrial applications. Their study demonstrated the high efficiency of these compounds in inhibiting corrosion, supported by gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy analyses (Dohare et al., 2017).

Pharmaceutical Research

While excluding information on drug use, dosage, and side effects as per the request, it's notable that compounds related to ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate have been investigated for various pharmacological activities. Gokulan et al. (2012) synthesized a series of related compounds for their potential analgesic and anti-inflammatory activities, indicating the relevance of this chemical class in medical research (Gokulan et al., 2012).

Crystallography and Structural Analysis

In crystallography, Kumar et al. (2018) synthesized a derivative of ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate and determined its crystal structure using X-ray analysis. This study contributes to understanding the molecular and crystal structure of such compounds, essential for designing new materials and pharmaceuticals (Kumar et al., 2018).

Future Directions

The future directions in the study of pyrazole derivatives are vast. They are considered an important building block in different areas of organic and medicinal chemistry . The search for new pyrazole-based compounds is of great interest to the academic community as well as industry . The recent approval of Pirtobrutinib, a pyrazole-based compound, for anticancer/anti-inflammatory applications demonstrates the potential of these compounds .

properties

IUPAC Name

ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-17-12(16)9-10(14-15-11(9)13)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H3,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUYBHHBBGZBGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801236193
Record name Ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801236193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate

CAS RN

1572-11-8
Record name Ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1572-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801236193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Peytam, M Adib, R Shourgeshty, L Firoozpour… - Scientific Reports, 2020 - nature.com
… α-azidochalcones 1 as well as 3-amino-N-aryl-5-(phenylamino)-1H-pyrazole-4-carboxamides 2a–c and ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate 2d were obtained from …
Number of citations: 27 www.nature.com
F Peytam, M Adib, R Shourgeshty… - Molecular …, 2020 - Springer
… A mixture of aldehydes 1 (1 mmol), ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate 2 (1 mmol), isocyanides 3 (1.2 mmol), and ammonium chloride (20 mol%) in toluene (10 mL) was …
Number of citations: 28 link.springer.com

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